8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound is a bicyclic tertiary amine with a pyridine-2-carbonyl group at the 8-position and a 1H-1,2,3-triazole substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold.
Properties
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(14-3-1-2-6-16-14)20-11-4-5-12(20)10-13(9-11)19-8-7-17-18-19/h1-3,6-8,11-13H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVNXQQMUHEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Pyridine-2-carbonyl Group: This step involves the acylation of the bicyclic core using pyridine-2-carbonyl chloride under basic conditions.
Formation of the 1H-1,2,3-Triazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the CuAAC reaction to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic structures.
Substitution: Formation of substituted pyridine or triazole derivatives.
Scientific Research Applications
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, focusing on substituent variations, molecular properties, and synthetic methodologies:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Diversity at the 8-Position: The target compound’s pyridine-2-carbonyl group distinguishes it from analogs with benzoyl (e.g., BK71663 ), sulfonyl (e.g., bromophenylsulfonyl ), or cyclopropanecarbonyl groups. The pyridine moiety may enhance binding to nicotinic or kinase targets due to its aromatic nitrogen.
Triazole vs. Other Heterocycles at the 3-Position :
- The 1H-1,2,3-triazol-1-yl group in the target compound is less common than 1,2,4-triazol-1-yl (e.g., ) or pyridinylsulfanyl substituents. The 1,2,3-triazole’s smaller size and hydrogen-bonding capacity may influence target selectivity.
Synthetic Methodologies :
- Many analogs (e.g., ) are synthesized via sulfonylation or acylation of a bicyclic amine intermediate under GP4 or similar protocols. The target compound likely follows analogous routes, with pyridine-2-carboxylic acid as the acylating agent.
Physicochemical Properties :
- The trifluoromethyl group in BK71663 increases lipophilicity (clogP ~3.5 predicted), whereas the target compound’s pyridine-carbonyl group may balance hydrophilicity and aromatic interactions.
Biological Activity
The compound 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclic family, known for its diverse biological activities. This article explores the biological activity and pharmacological potential of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that integrates triazole chemistry with azabicyclic frameworks. The compound's structure features a pyridine ring, a triazole moiety, and an azabicyclic core, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.02 to 74.28 μM against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer) . The incorporation of the triazole moiety into the azabicyclic structure may enhance its cytotoxic effects.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HT-29 | 15 |
| Compound C | MOLT-4 | 20 |
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to this compound has been documented against various bacterial strains. For example, a related triazole compound showed minimum inhibitory concentration (MIC) values of 0.0156 mg/mL against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound D | B. cereus | 0.0156 |
| Compound E | E. coli | 0.03125 |
| Compound F | P. aeruginosa | 0.0625 |
Anti-inflammatory Properties
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising target for managing inflammation . Compounds resembling the structure of our target compound have shown low nanomolar inhibitory activity on NAAA, indicating that similar derivatives may possess anti-inflammatory effects.
Case Studies
Several studies have explored the biological activity of triazole-containing compounds:
- Anticancer Study : A study by Gholampour et al. synthesized new triazole derivatives and tested their anticancer activity on multiple cell lines, finding significant cytotoxicity at low concentrations .
- Antimicrobial Study : Research conducted by Souza et al. demonstrated that specific triazole derivatives exhibited considerable antimicrobial activity against resistant bacterial strains .
- Inflammation Management : A study focused on pyrazole azabicyclo[3.2.1]octanes highlighted their potential as NAAA inhibitors with promising pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
